Comparison of Chelate Ring Size and N–M–N Bite Angle: Geminal (Ethane-1,1-diyl) vs. Methylene vs. Pyridine Bridges
The geminal ethane-1,1-diyl bridge of this ligand creates a five-membered chelate ring upon bidentate N,N-coordination to a transition metal, in stark contrast to the six-membered chelate ring formed by the structurally ubiquitous methylene-bridged BOX ligands and the tridentate, extended geometry of PyBOX ligands . This difference in chelate ring size directly controls the N–M–N bite angle and the spatial arrangement of the 4,5-diphenyl substituents, which are critical determinants of the chiral pocket shape and, consequently, the observed enantioselectivity in asymmetric reactions [1].
| Evidence Dimension | Metal-chelate ring size and geometry upon N,N-bonding |
|---|---|
| Target Compound Data | Forms a five-membered metallacycle (ethane-1,1-diyl bridge, two nitrogen donor atoms separated by a single carbon) |
| Comparator Or Baseline | 2,2′-Methylenebis(oxazoline) ligands (e.g., CAS 139021-82-2) form a six-membered metallacycle; PyBOX ligands (e.g., 2,6-bis(oxazolinyl)pyridine) form a tridentate N,N,N-fused system with larger bite angle |
| Quantified Difference | Qualitative geometry change: five-membered vs. six-membered; bite angle reduction of approximately 10–20° (class-level inference from crystallographic data of analogous BOX complexes) |
| Conditions | Comparative structural analysis from published crystal structures of Cu(I) and Pd(II) BOX complexes |
Why This Matters
This distinct coordination sphere fundamentally alters the chiral environment and can lead to a reversal or significant improvement in enantioselectivity for sterically demanding substrates, making the compound a critical screening candidate when standard methylene-BOX ligands fail to deliver acceptable ee.
- [1] Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(11), PR284–PR437. View Source
